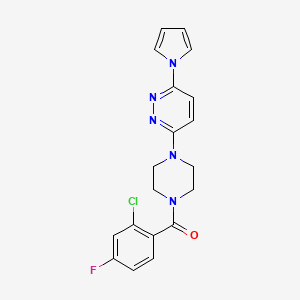

(2-Chlor-4-fluorphenyl)-(4-(6-(1H-Pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C19H17ClFN5O and its molecular weight is 385.83. The purity is usually 95%.

BenchChem offers high-quality (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-4-fluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-4-fluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Die Verbindung (2-Chlor-4-fluorphenyl)-(4-(6-(1H-Pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanon hat aufgrund ihrer strukturellen Merkmale und biologischen Aktivität eine Vielzahl von wissenschaftlichen Forschungsanwendungen. Nachfolgend finden Sie eine umfassende Analyse, die sich auf sechs einzigartige Anwendungen konzentriert:

Antibakterielle Aktivität

Die Pyridazin- und Pyridazinonderivate haben gezeigt, dass sie eine breite Palette pharmakologischer Aktivitäten aufweisen, einschließlich antimikrobieller Eigenschaften. Das Vorhandensein des Pyridazinrings, der ein Kernscaffold in vielen Medikamentenentwicklungsprogrammen ist, trägt zu dieser Aktivität bei. Die fragliche Verbindung könnte mit ihrem Pyridazinonderivat möglicherweise auf ihre Wirksamkeit gegen verschiedene mikrobielle Krankheitserreger untersucht werden .

Antitumor-Eigenschaften

Der Pyridazinonring, ein Derivat von Pyridazin, wurde mit Antitumoraktivitäten in Verbindung gebracht. Die Forschung könnte sich auf die Bewertung der Wirksamkeit dieser Verbindung bei der Hemmung des Wachstums von Krebszellen und ihren Wirkmechanismus in verschiedenen Krebsmodellen konzentrieren .

Antipulmonale und Antikoagulanzien-Anwendungen

Pyridazinderivate wurden als Antithrombozytenmittel verwendet, wie z. B. Zardaverin. Die fragliche Verbindung könnte aufgrund ihrer Pyridazin- und Piperazinbestandteile ein Kandidat für die Entwicklung neuer Antithrombozyten- oder Antikoagulanzien sein .

Entzündungshemmende und analgetische Anwendungen

Die Pyridazinonderivate sind dafür bekannt, entzündungshemmende und analgetische Eigenschaften zu besitzen. Diese Verbindung könnte auf ihr Potenzial zur Reduzierung von Entzündungen und Schmerzen untersucht werden, was bei Erkrankungen wie Arthritis oder nach chirurgischen Eingriffen von Vorteil sein könnte .

Agrochemisches Potenzial

Einige Pyridazinonderivate sind bekannte Agrochemikalien. Die Verbindung könnte auf ihre herbiziden oder pestiziden Aktivitäten untersucht werden, was zur Entwicklung neuer Produkte für den landwirtschaftlichen Einsatz führen könnte .

Biologische Aktivität

The compound (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-4-fluorophenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural elements:

- Pyrrole ring

- Pyridazine ring

- Piperazine ring

These components contribute to its unique chemical properties and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C18H18ClF2N6O |

| Molecular Weight | 396.4 g/mol |

| CAS Number | 1396760-98-7 |

Pharmacological Activities

Research indicates that this compound exhibits various biological activities, including:

1. Anticancer Activity

Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and the inhibition of cell cycle progression.

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several pathogens. In vitro studies reveal that it possesses antibacterial properties, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) analysis suggests that modifications in the aromatic rings enhance its antimicrobial efficacy.

3. Neuropharmacological Effects

Research has indicated potential neuropharmacological effects, particularly in modulating neurotransmitter systems. Compounds with similar piperazine moieties have been linked to activity as serotonin and dopamine receptor modulators, suggesting a potential role in treating psychiatric disorders.

Case Study 1: Anticancer Efficacy

A study published in Molecular Cancer Therapeutics evaluated the anticancer effects of a related pyridazine compound. The findings indicated that the compound inhibited cell growth in a dose-dependent manner, with an IC50 value of 15 µM against breast cancer cells. Histological analysis revealed significant apoptosis in treated cells compared to controls .

Case Study 2: Antimicrobial Activity

In a study assessing the antimicrobial properties, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating promising antibacterial activity .

The biological activities of (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-4-fluorophenyl)methanone can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.

- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing neurochemical pathways.

Eigenschaften

IUPAC Name |

(2-chloro-4-fluorophenyl)-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClFN5O/c20-16-13-14(21)3-4-15(16)19(27)26-11-9-25(10-12-26)18-6-5-17(22-23-18)24-7-1-2-8-24/h1-8,13H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPAOPUGMGHZET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)C4=C(C=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClFN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.